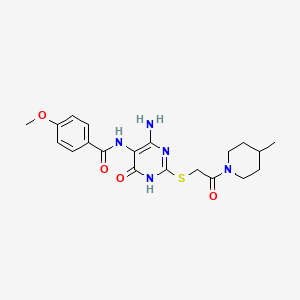![molecular formula C27H23N3O5S B2586772 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 892277-97-3](/img/structure/B2586772.png)
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide” belongs to the class of organic compounds known as benzofuro[3,2-d]pyrimidinones . These are aromatic heterocyclic compounds containing a benzofuran ring system substituted by a pyrimidin-2-one at the 3-position .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidinone core, which is a heterocyclic combination of pyrimidine and pyridine rings . It also contains ethoxy and methoxyphenyl substituents, which can influence its physical and chemical properties.Chemical Reactions Analysis
The chemical reactions of this compound could involve nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from an intermediate, followed by formation of thiopyrimidine and iminopyrimidine cycles .Scientific Research Applications
Synthesis and Chemical Reactivity
Research in the field of organic synthesis has led to the development of novel compounds with potential biological activities. A study by Abu‐Hashem et al. (2020) outlines the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. This research underscores the versatility of pyrimidine derivatives in synthesizing compounds with significant biological activities, potentially encompassing the chemical structure (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Evaluation and Anticancer Activity
The synthesis and in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, as reported by Al-Sanea et al. (2020), represent an approach to finding new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, the study identified compounds with appreciable cancer cell growth inhibition, suggesting that modifications to the pyrimidine core can yield potential anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Radioligand Imaging Applications
A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, as discussed by Dollé et al. (2008), highlights the application of pyrimidine derivatives in developing selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research demonstrates the potential use of pyrimidine and acetamide derivatives in diagnostic imaging, particularly in the context of neurological and inflammatory diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial and Antitumor Activities
Studies on the synthesis and evaluation of heterocyclic compounds derived from pyrimidine analogs, such as those conducted by Shams et al. (2010), have shown significant antitumor activities. The research indicates that structurally complex pyrimidine derivatives can be synthesized with high inhibitory effects against various cancer cell lines, suggesting the therapeutic potential of these compounds (Shams, Mohareb, Helal, & Mahmoud, 2010).
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S/c1-3-34-19-13-11-18(12-14-19)30-26(32)25-24(21-9-4-5-10-22(21)35-25)29-27(30)36-16-23(31)28-17-7-6-8-20(15-17)33-2/h4-15H,3,16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWPCTVZUIUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2586690.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)
![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)
methanone](/img/structure/B2586701.png)
![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)



